molecular formula C9H8O B039329 Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde CAS No. 112892-88-3

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde

Cat. No.: B039329
CAS No.: 112892-88-3
M. Wt: 132.16 g/mol
InChI Key: OIVKWICRTVJWFO-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde is a chemical compound with the molecular formula C9H8O. It is also known by its IUPAC name, 1,2-dihydrocyclobutabenzene-4-carbaldehyde. This compound is characterized by its bicyclic structure, which includes a cyclobutene ring fused to a benzene ring, and an aldehyde functional group attached to the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde involves the reaction of benzocyclobutene with an acetylating agent. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Another method involves the use of a rhodium (I) complex as a catalyst in a one-pot procedure starting from terminal aryl alkynes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid.

    Reduction: Bicyclo[4.2.0]octa-1,3,5-triene-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the gain of electrons and the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[42The combination of the bicyclic structure and the aldehyde group makes it a versatile compound for synthetic and research purposes .

Properties

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVKWICRTVJWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473966
Record name Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112892-88-3
Record name Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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